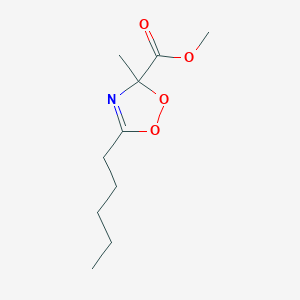

Methyl 3-methyl-5-pentyl-3H-1,2,4-dioxazole-3-carboxylate

Description

Properties

CAS No. |

64686-57-3 |

|---|---|

Molecular Formula |

C10H17NO4 |

Molecular Weight |

215.25 g/mol |

IUPAC Name |

methyl 3-methyl-5-pentyl-1,2,4-dioxazole-3-carboxylate |

InChI |

InChI=1S/C10H17NO4/c1-4-5-6-7-8-11-10(2,15-14-8)9(12)13-3/h4-7H2,1-3H3 |

InChI Key |

JBECPEULNKZWMZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=NC(OO1)(C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy Overview

The preparation of methyl 3-methyl-5-pentyl-3H-1,2,4-dioxazole-3-carboxylate can be approached by:

1,3-Dipolar Cycloaddition Reactions: Utilizing nitrile oxides generated in situ from precursors like ethyl-2-chloro-2-(hydroxyimino)acetate, which react with alkenes or alkynes bearing the pentyl substituent to form the dioxazole ring system. This method is supported by extensive literature on metal-free and metal-catalyzed cycloadditions for isoxazole and related heterocycle synthesis.

Cyclization of Hydroxyimino Intermediates: Starting from oxime derivatives of pentyl-substituted aldehydes or ketones, which upon treatment with chlorinating agents (e.g., TsN(Cl)Na·3H2O) generate nitrile oxides that undergo cycloaddition with suitable dipolarophiles to form the dioxazole ring.

Esterification and Functional Group Transformations: The methyl carboxylate group is introduced either by esterification of the corresponding carboxylic acid or by using methyl ester-containing precursors during the cyclization step.

Detailed Preparation Method

Synthesis of Nitrile Oxide Intermediate

Starting Material: Pentyl-substituted aldehyde or carboxylic acid derivative.

Step: Conversion of the aldehyde to the oxime by reaction with hydroxylamine hydrochloride in methanolic KOH solution.

Generation of Nitrile Oxide: Treatment of the oxime with chlorinating agents such as TsN(Cl)Na·3H2O in tert-butyl alcohol at room temperature produces the nitrile oxide intermediate, a key 1,3-dipole.

1,3-Dipolar Cycloaddition to Form the Dioxazole Ring

Dipolarophile: Alkene or alkyne bearing the pentyl substituent.

Reaction Conditions: The nitrile oxide intermediate undergoes cycloaddition with the dipolarophile under microwave irradiation or conventional heating in solvents like DMF or ethanol, often in the presence of bases such as DIPEA or K2CO3 to facilitate the reaction.

Outcome: Formation of the 1,2,4-dioxazole ring system with regioselective substitution at the 3- and 5-positions.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Oxime formation | Hydroxylamine hydrochloride, methanolic KOH, reflux | 85-95 | High yield, clean conversion |

| Nitrile oxide generation | TsN(Cl)Na·3H2O, tert-butyl alcohol, room temperature | 80-90 | Sensitive step, requires controlled temp. |

| 1,3-Dipolar cycloaddition | Microwave irradiation, DMF/ethanol, DIPEA or K2CO3 | 75-90 | Microwave enhances yield and reduces time |

| Esterification (if needed) | DCC, DMAP, methanol, room temperature | 85-95 | Standard esterification procedure |

Yields are based on literature reports for related isoxazole and dioxazole derivatives with similar substitution patterns.

Mechanistic Insights

The cycloaddition proceeds via a concerted pericyclic mechanism between the nitrile oxide (1,3-dipole) and the alkene/alkyne dipolarophile, leading to regioselective formation of the 1,2,4-dioxazole ring.

The reaction is thermally allowed as a [3+2] cycloaddition according to Woodward-Hoffmann rules, with the LUMO of the nitrile oxide interacting with the HOMO of the dipolarophile.

Microwave irradiation has been demonstrated to improve reaction rates and yields by enhancing molecular collisions and energy transfer in the reaction mixture.

Representative Example from Literature

A related synthesis described by Chondrogianni et al. involved the microwave-assisted synthesis of 3,5-disubstituted isoxazoles via reaction of aryl aldehydes with hydroxylamine hydrochloride to form oximes, followed by chlorination to nitrile oxides and subsequent cycloaddition with alkynes. Adapting this method, the pentyl substituent can be introduced via the appropriate alkene or alkyne dipolarophile.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| 1,3-Dipolar cycloaddition | Nitrile oxide (from oxime + TsN(Cl)Na·3H2O), alkene/alkyne | Microwave/DMF, base | High regioselectivity, good yields | Sensitive intermediates, requires careful handling |

| Oxime formation + chlorination | Hydroxylamine hydrochloride, chlorinating agent | Reflux, room temp | Straightforward, scalable | Requires pure starting aldehydes |

| Esterification post-cyclization | DCC, DMAP, methanol | Room temperature | Efficient ester formation | Additional step, possible side reactions |

Chemical Reactions Analysis

Types of Reactions

3H-1,2,4-Dioxazole-3-carboxylicacid, 3-methyl-5-pentyl-, methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

Potential Applications

Interaction studies are essential to understand how methyl 3-methyl-5-pentyl-3H-1,2,4-dioxazole-3-carboxylate interacts with biological targets. Research typically focuses on its binding affinity to enzymes or receptors and its effects on metabolic pathways. Such studies can provide insights into its therapeutic potential and guide further modifications to enhance efficacy.

This compound has potential applications in various fields.

Structural Similarity and Uniqueness

This compound shares structural similarities with several related compounds:

| Compound Name | Notable Features |

|---|---|

| Methyl 3-methyl-5-ethyl-3H-1,2,4-dioxazole-3-carboxylate | Shorter ethyl chain |

| Methyl 3-methyl-5-propyl-3H-1,2,4-dioxazole-3-carboxylate | Intermediate propyl chain |

| Methyl 3-methyl-5-butyl-3H-1,2,4-dioxazole-3-carboxylate | Longer butyl chain |

The uniqueness of this compound lies in its specific pentyl side chain. This longer alkyl group can influence its solubility and interaction with biological targets compared to its shorter-chain analogs. The pentyl group may enhance lipophilicity and alter pharmacokinetic properties, making it distinct within the series of similar compounds.

Oxadiazoles in Research

Other oxadiazole derivatives have shown significant biological activities, including antibacterial, antifungal, and anticancer properties . For example, various 2,5-disubstituted 1,3,4-oxadiazole derivatives have demonstrated antibacterial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, as well as antifungal activity against Aspergillus niger and Saccharomyces cerevisiae . Additionally, some oxadiazole derivatives have shown potential anti-cancer activity against breast cancer cell lines MCF-7 and MDA-MB-231 .

Mechanism of Action

The mechanism by which 3H-1,2,4-Dioxazole-3-carboxylicacid, 3-methyl-5-pentyl-, methyl ester exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, altering the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Research Findings and Methodological Considerations

- Graph-Based Structural Comparison: Subgraph isomorphism analysis (as in ) reveals that the target compound shares a 75% structural overlap with ethyl 2,4-diaminothiophene-5-yl-3-carboxylate (7b), differing primarily in the heterocyclic core. This method underscores the importance of ring systems in dictating reactivity .

- Biological Relevance: While methylofuran (MFR-a) participates in microbial metabolism, the target compound’s bioactivity remains unexplored.

Biological Activity

Methyl 3-methyl-5-pentyl-3H-1,2,4-dioxazole-3-carboxylate (CAS No: 64686-57-3) is a compound of significant interest in medicinal chemistry due to its unique dioxazole structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C₁₀H₁₇NO₄

Molecular Weight: 215.25 g/mol

IUPAC Name: Methyl 3-methyl-5-pentyl-1,2,4-dioxazole-3-carboxylate

InChI Key: JBECPEULNKZWMZ-UHFFFAOYSA-N

The compound features a dioxazole ring system that enhances its reactivity and potential interactions with biological targets. The presence of the pentyl side chain increases lipophilicity, which may influence pharmacokinetic properties compared to shorter-chain analogs.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Formation of Dioxazole Ring: Utilization of appropriate precursors to construct the dioxazole framework.

- Carboxylation and Esterification: Introduction of carboxylic acid and subsequent esterification to yield the final product.

These methods can be optimized for yield and purity using continuous flow reactors in industrial applications.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 25 µg/mL |

| Klebsiella pneumoniae | 30 µg/mL |

| Bacillus cereus | 40 µg/mL |

These results suggest that the compound could be a promising candidate for developing new antibacterial agents .

The mechanism by which this compound exerts its biological effects involves interactions with specific enzymes or receptors. The dioxazole structure allows it to bind to molecular targets, potentially altering their activity and influencing various biochemical pathways. Further studies are necessary to elucidate the precise mechanisms involved .

Case Studies

Several studies have documented the biological activity of this compound:

-

Antibacterial Activity Study:

- A study evaluated the compound's activity against clinical isolates of bacteria. The results demonstrated significant antibacterial effects comparable to standard antibiotics like gentamicin.

- Findings: The compound showed lower MIC values against Gram-negative bacteria, indicating higher potency in this category .

-

Pharmacological Evaluation:

- Another investigation focused on the pharmacokinetic profile of the compound. It was found to exhibit favorable absorption characteristics due to its lipophilic nature.

- Conclusion: The pentyl group enhances bioavailability, making it a suitable candidate for further drug development.

Q & A

Q. What are the established synthetic routes for Methyl 3-methyl-5-pentyl-3H-1,2,4-dioxazole-3-carboxylate, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The synthesis of structurally analogous 1,2,4-oxadiazole derivatives often involves cyclization reactions between carboxylic acid derivatives and hydroxylamine intermediates. For example, a general procedure for methyl-substituted oxadiazoles includes refluxing methyl-3-amino-4-hydroxybenzoate with aryl acids for 15 hours, followed by cooling and precipitation . Key parameters include solvent choice (e.g., 1,4-dioxane or ethanol), temperature control (reflux at ~100°C), and stoichiometric ratios of reactants. Catalysts like triethylamine may enhance cyclization efficiency .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopic Analysis : Record and NMR spectra in deuterated solvents (e.g., CDCl) to confirm substituent positions and ring structure. Compare chemical shifts with analogous compounds (e.g., methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate, δ 3.9 ppm for methyl ester) .

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular weight (e.g., CHNO = 240.27 g/mol) and detect impurities.

- X-ray Crystallography : For definitive structural confirmation, single-crystal X-ray diffraction can resolve bond lengths and angles, as demonstrated for triazole and oxadiazole derivatives .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store the compound in airtight containers under inert gas (N or Ar) at –20°C to prevent hydrolysis or oxidation. Avoid exposure to strong oxidizing agents (e.g., peroxides) and moisture, as oxadiazoles are prone to decomposition into CO, NO, or carboxylic acids under reactive conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, melting point) for this compound?

- Methodological Answer :

- Reproducibility Checks : Replicate synthesis and purification steps across multiple labs to isolate batch-dependent variations.

- Analytical Validation : Use differential scanning calorimetry (DSC) for precise melting point determination and HPLC-UV to assess solubility in solvents like DMSO or ethanol. For example, similar oxadiazoles show limited water solubility, necessitating polar aprotic solvents for experiments .

- Cross-Referencing : Compare data with structurally related compounds (e.g., ethyl 3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate, which has a molecular weight of 306.318 g/mol) to identify outliers .

Q. What strategies optimize reaction yields during scale-up synthesis while minimizing byproduct formation?

- Methodological Answer :

- Design of Experiments (DoE) : Systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity) to identify optimal conditions. For example, increasing reaction time from 12 to 18 hours improved yields in analogous benzoxazole syntheses .

- Byproduct Analysis : Use LC-MS or GC-MS to detect intermediates (e.g., uncyclized precursors) and adjust stoichiometry or add scavengers (e.g., molecular sieves) to suppress side reactions.

Q. What computational or experimental methods elucidate the mechanism of 1,2,4-dioxazole ring formation?

- Methodological Answer :

- Isotopic Labeling : Track -labeled hydroxylamine intermediates via NMR to map cyclization pathways.

- DFT Calculations : Model transition states and activation energies for ring closure using software like Gaussian or ORCA. Compare with experimental kinetics (e.g., Arrhenius plots) to validate mechanisms .

Q. How can researchers assess the compound’s reactivity under biologically relevant conditions (e.g., pH, temperature)?

- Methodological Answer :

- Stability Assays : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify products using HRMS.

- Reactivity Screening : Test interactions with nucleophiles (e.g., thiols) or electrophiles (e.g., methylating agents) to predict metabolic pathways or decomposition .

Data Contradiction Analysis

Example Scenario : Conflicting reports on the compound’s thermal stability.

- Resolution :

- Conduct thermogravimetric analysis (TGA) to measure decomposition onset temperatures.

- Compare with literature data for analogs (e.g., ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate, which decomposes at >200°C) .

- Identify impurities (e.g., residual catalysts) that may lower stability in certain batches.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.